
Octane-1,3,5,7-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane-1,3,5,7-tetrol, also known as 1,3,5,7-tetrahydroxyoctane, is an organic compound with the molecular formula C8H18O4. It is a linear molecule consisting of an octane backbone with four hydroxyl groups attached at the 1st, 3rd, 5th, and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octane-1,3,5,7-tetrol can be achieved through several methods. One common approach involves the hydroxylation of octane derivatives. For example, starting from 1,3,5,7-octatetraene, a series of hydroxylation reactions can be performed using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydroxylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Octane-1,3,5,7-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane, phosphorus tribromide (PBr3) in toluene.
Major Products Formed
Oxidation: Formation of octane-1,3,5,7-tetrone or octane-1,3,5,7-tetracarboxylic acid.
Reduction: Formation of octane or octane-1,3,5,7-tetraol.
Substitution: Formation of octane-1,3,5,7-tetrahalides.
Scientific Research Applications
Octane-1,3,5,7-tetrol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying hydroxylation reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Octane-1,3,5,7-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Octane-1,2,3,4-tetrol: Similar structure but with hydroxyl groups at different positions.
Octane-1,3,5,7-tetraene: Contains double bonds instead of hydroxyl groups.
Cyclooctane-1,3,5,7-tetrol: A cyclic analog with hydroxyl groups at similar positions
Uniqueness
This compound is unique due to its linear structure with evenly spaced hydroxyl groups, which imparts specific chemical and physical properties. This distinct arrangement allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
90162-25-7 |
|---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
octane-1,3,5,7-tetrol |
InChI |
InChI=1S/C8H18O4/c1-6(10)4-8(12)5-7(11)2-3-9/h6-12H,2-5H2,1H3 |
InChI Key |
YKZCQEDGGUJOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(CCO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


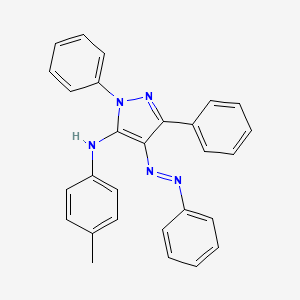
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
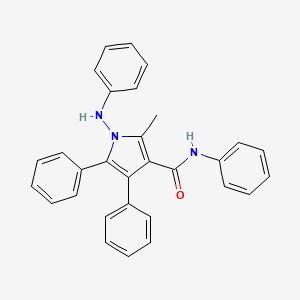
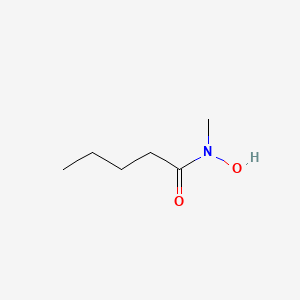
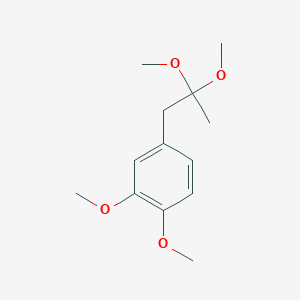
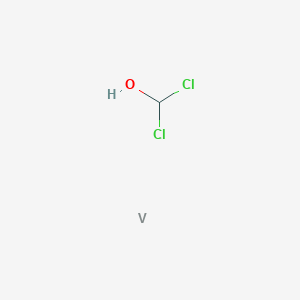
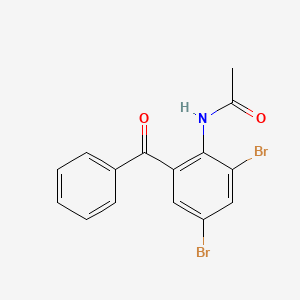
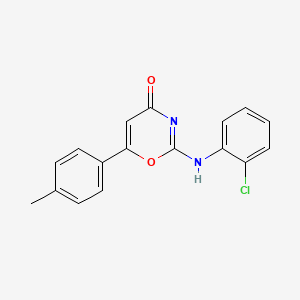
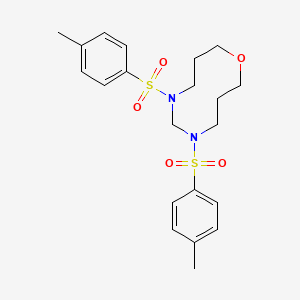
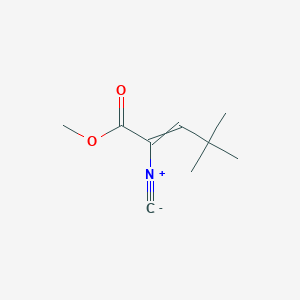
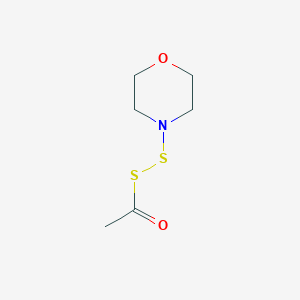
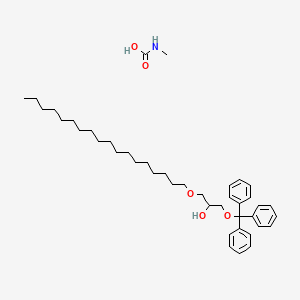
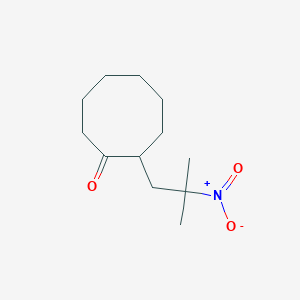
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
